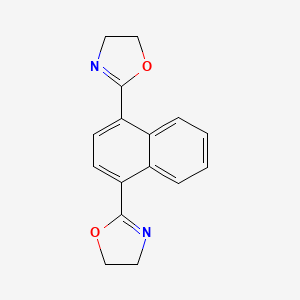![molecular formula C18H20O3S B14262449 1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]- CAS No. 169210-71-3](/img/structure/B14262449.png)
1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]- is an organic compound with the molecular formula C18H20O3S. It is a unique chemical entity that features both methoxy and thioether functional groups, making it an interesting subject for various chemical studies and applications .
Méthodes De Préparation
The synthesis of 1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]- typically involves the reaction of 3,4-dimethoxybenzaldehyde with 4-methylthiophenol in the presence of a base, followed by a condensation reaction with acetone. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Analyse Des Réactions Chimiques
1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the desired reaction .
Applications De Recherche Scientifique
1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mécanisme D'action
The mechanism of action of 1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]- involves its interaction with various molecular targets. The compound’s methoxy and thioether groups allow it to participate in a range of chemical reactions, potentially affecting biological pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]- can be compared with similar compounds such as:
1-(3,4-Dimethoxyphenyl)-3-(3,4-dimethylanilino)-1-propanone: This compound has a similar structure but features an anilino group instead of a thioether group.
3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)-1-propanone: This compound has a hydroxy group in place of the thioether group, leading to different chemical properties and reactivity.
The uniqueness of 1-Propanone, 1-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)thio]- lies in its combination of methoxy and thioether groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
169210-71-3 |
|---|---|
Formule moléculaire |
C18H20O3S |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
1-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)sulfanylpropan-1-one |
InChI |
InChI=1S/C18H20O3S/c1-12-5-8-15(9-6-12)22-13(2)18(19)14-7-10-16(20-3)17(11-14)21-4/h5-11,13H,1-4H3 |
Clé InChI |
QRPVFMGEVIXSRM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SC(C)C(=O)C2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


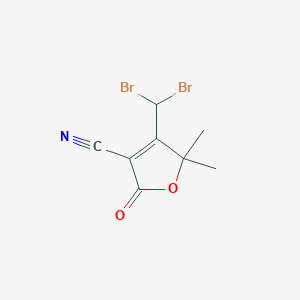
![Benzoic acid, 2-[(cyanothioxomethyl)amino]-, methyl ester](/img/structure/B14262381.png)
![2,4-Hexanedione, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5-dimethyl-](/img/structure/B14262383.png)
![5,8-Dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14262386.png)
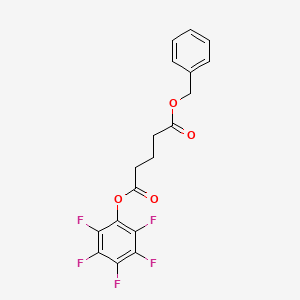
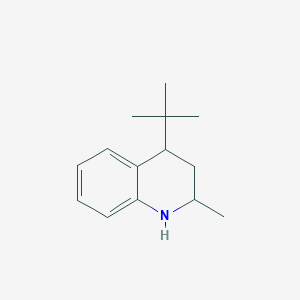
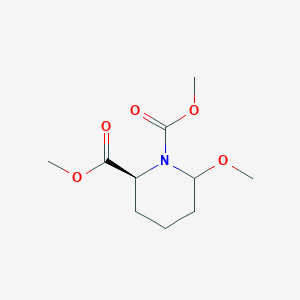
![4-[(12-Bromododecyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14262415.png)
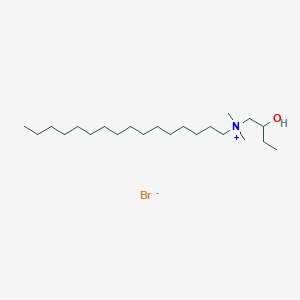
![[(1S)-1-Phenylethyl]carbamyl chloride](/img/structure/B14262429.png)
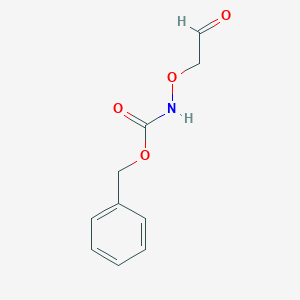
![O-[(2-Nitrophenyl)methyl]-L-serine](/img/structure/B14262440.png)
![2-{[Bis(2-aminoethyl)amino]methyl}-4-octylphenol](/img/structure/B14262444.png)
